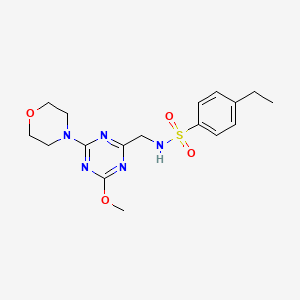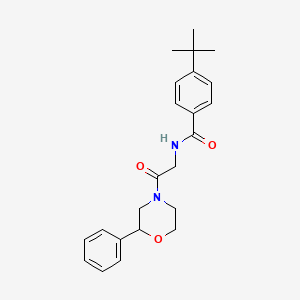![molecular formula C18H20N4O3S B3016523 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034296-95-0](/img/structure/B3016523.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . This suggests that the synthesis of the compound may also involve a series of substitution reactions, possibly starting with a piperidinyl methanone derivative and introducing the benzo[c][1,2,5]thiadiazole moiety through a targeted substitution.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using single crystal X-ray diffraction studies, which often reveal that the piperidine ring adopts a chair conformation . It is reasonable to assume that the piperidine moiety in the compound of interest would also adopt a similar conformation. The presence of a benzo[c][1,2,5]thiadiazole group suggests additional rigidity and potential for specific electronic effects due to the sulfur and nitrogen atoms in the heterocycle.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic structure. For instance, the HOMO-LUMO energy gap and other electronic parameters can be evaluated to predict the reactivity . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which would be useful in predicting sites of chemical reactivity for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized by various spectroscopic techniques, including IR, NMR, and MS studies . These techniques would likely be applicable in characterizing the compound . Thermal properties are also important, as demonstrated by thermogravimetric analysis, which can reveal the temperature range over which a compound is stable . The compound's stability, solubility, and potential intermolecular interactions could be further studied using computational methods like Hirshfeld surface analysis .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. For instance, pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi. The in vitro antimicrobial activity screening of these synthesized compounds suggests potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Antiproliferative Activity
Another related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its molecular structure was stabilized by both inter and intra-molecular hydrogen bonds, suggesting potential applications in the development of anticancer agents (Prasad et al., 2018).
Electrochromic Polymers
The inclusion of thiadiazole units in polymers, such as in the synthesis of fast-switching green donor-acceptor-type electrochromic polymer with low bandgap, indicates potential applications in the development of novel electrochromic materials. These materials can change color in response to an electric field, making them suitable for various electronic display and smart window applications (Ming et al., 2015).
Antitubercular and Antifungal Activity
Some novel derivatives containing the thiadiazole moiety were synthesized and evaluated for their antitubercular and antifungal activities. The findings suggest that compounds with the thiadiazole unit could be explored further for their potential in treating infectious diseases caused by tuberculosis bacteria and various fungi (Syed, Ramappa, & Alegaon, 2013).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential uses in photovoltaics and fluorescence sensing, given the properties of the BTZ group . Additionally, the piperidine group could make this compound of interest in medicinal chemistry, so future research could also involve testing its biological activity.
Propiedades
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-16-7-2-3-8-17(16)22(26(20,24)25)14-9-12-21(13-10-14)18(23)15-6-4-5-11-19-15/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIXQBQBFTJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)



![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

